Lipophilicity (LogP) Comparison
The predicted LogP of (2-(pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid is 0.88 [1]. This value is significantly higher than that of 5-pyrimidinylboronic acid (LogP = -1.84) , 2-morpholinopyrimidin-5-ylboronic acid (LogP = -0.10) [2], and 2-(piperidin-1-yl)pyrimidin-5-ylboronic acid (LogP = 0.6) [3]. The increased lipophilicity imparted by the pyrrolidine ring enhances organic phase partitioning during extraction and improves the solubility of derived biaryl products in non-polar media.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | 0.88 (predicted) |
| Comparator Or Baseline | 5-Pyrimidinylboronic acid: -1.84; 2-Morpholinopyrimidin-5-ylboronic acid: -0.10; 2-(Piperidin-1-yl)pyrimidin-5-ylboronic acid: 0.6 |
| Quantified Difference | ΔLogP = +2.72 (vs. unsubstituted), +0.98 (vs. morpholine), +0.28 (vs. piperidine) |
| Conditions | Predicted values from cheminformatics models |
Why This Matters
Higher LogP indicates greater lipophilicity, which can improve membrane permeability of final drug candidates and alter the solubility profile of intermediates in biphasic Suzuki reactions.
- [1] Chemsrc. (2024). [2-(1-Pyrrolidinyl)-5-pyrimidinyl]boronic acid. Retrieved from https://m.chemsrc.com/en/cas/955374-13-7_1194676.html View Source
- [2] Chemsrc. (n.d.). 2-Morpholinopyrimidin-5-ylboronic acid. Retrieved from https://m.chemsrc.com/en/cas/870521-33-8_1194675.html View Source
- [3] ChemExper. (n.d.). (2-Piperidin-1-ylpyrimidin-5-yl)boronic acid. Retrieved from https://mastersearch.chemexper.com/ View Source
